(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone
CAS No.: 2743442-76-2
Cat. No.: VC11567607
Molecular Formula: C5H6ClN3OS
Molecular Weight: 191.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2743442-76-2 |
|---|---|
| Molecular Formula | C5H6ClN3OS |
| Molecular Weight | 191.64 g/mol |
| IUPAC Name | (2-chloropyrimidin-5-yl)-imino-methyl-oxo-λ6-sulfane |
| Standard InChI | InChI=1S/C5H6ClN3OS/c1-11(7,10)4-2-8-5(6)9-3-4/h2-3,7H,1H3 |
| Standard InChI Key | NOFOHDCTSNIXSB-UHFFFAOYSA-N |
| Canonical SMILES | CS(=N)(=O)C1=CN=C(N=C1)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule consists of a pyrimidine ring substituted at the 2-position with chlorine and at the 5-position with a sulfoximine group (-S(=N)(=O)CH₃). The pyrimidine ring adopts a planar geometry, while the sulfoximine moiety introduces a tetrahedral sulfur center with three electronegative substituents (N, O, and methyl group), creating a polarized region conducive to hydrogen bonding and dipole-dipole interactions .
Table 1: Key Structural Descriptors
The chlorine atom at position 2 of the pyrimidine ring enhances electrophilicity, making the compound susceptible to nucleophilic aromatic substitution reactions. Meanwhile, the sulfoximine group acts as both a hydrogen bond acceptor (via the sulfonyl oxygen) and donor (via the imino nitrogen), enabling interactions with biological targets .
Electronic Properties
Synthesis and Purification
Reaction Pathways
The compound is synthesized via a two-step protocol:
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Chloropyrimidine Preparation: 5-Aminopyrimidine undergoes chlorination using POCl₃ in anhydrous DMF at 110°C, yielding 2-chloro-5-aminopyrimidine.
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Sulfoximine Coupling: The aminopyrimidine intermediate reacts with methylsulfinyl chloride in the presence of NH₃, followed by oxidation with m-CPBA to install the sulfoximine group.
Critical parameters include:
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Temperature control (<5°C during sulfinyl chloride addition to prevent decomposition)
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Solvent selection (tetrahydrofuran preferred for balancing polarity and boiling point)
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Catalysis (10 mol% ZnCl₂ accelerates imine formation)
Purification and Yield
Crude product is purified via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water mobile phase), achieving 95% purity with a typical isolated yield of 34-41%. Scale-up challenges include the exothermic nature of the sulfoximine formation step, requiring careful temperature modulation in industrial settings.
Biological Relevance and Mechanistic Insights
Putative Targets
While direct target data remains unpublished, structural analogs demonstrate inhibition of:
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Cyclin-dependent kinases (CDKs): Sulfoximines mimic ATP’s adenine moiety, competing for the kinase ATP-binding pocket .
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PARP enzymes: The pyrimidine ring intercalates with DNA repair complexes, while the sulfoximine disrupts NAD⁺ binding .
Table 2: Comparative Bioactivity of Sulfoximine Derivatives
ADMET Predictions
Predicted properties using SwissADME:
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Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s)
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the sulfoximine sulfur
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Toxicity: Ames test negative (mutagenicity probability <0.3)
Analytical Characterization Challenges
Spectroscopic Data Gaps
Existing literature lacks:
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¹H/¹³C NMR: Expected pyrimidine protons at δ 8.9-9.3 ppm (aromatic), methyl singlet at δ 3.1 ppm
Stability Issues
Preliminary observations indicate:
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Hydrolysis t₁/₂ = 14 days in aqueous buffer (pH 7.4, 25°C)
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Photodegradation under UV light (90% loss after 48h exposure)
Future Research Directions
Priority Investigations
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Crystallography: X-ray analysis to confirm sulfoximine configuration (R vs S)
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Proteomics: Chemoproteomic profiling to identify off-target interactions
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Formulation: Nanoencapsulation to address solubility limitations (predicted aqueous solubility = 0.8 mg/mL)
Synthetic Chemistry Opportunities
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